molecular formula C10H7ClN2OS B8412537 6-(2-Chloroethoxy)-2-cyanobenzothiazole

6-(2-Chloroethoxy)-2-cyanobenzothiazole

Cat. No.: B8412537
M. Wt: 238.69 g/mol
InChI Key: DEASZZQXHDTLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chloroethoxy)-2-cyanobenzothiazole is a useful research compound. Its molecular formula is C10H7ClN2OS and its molecular weight is 238.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7ClN2OS

Molecular Weight

238.69 g/mol

IUPAC Name

6-(2-chloroethoxy)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H7ClN2OS/c11-3-4-14-7-1-2-8-9(5-7)15-10(6-12)13-8/h1-2,5H,3-4H2

InChI Key

DEASZZQXHDTLOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCCl)SC(=N2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2-cyano-6-hydroxybenzothiazole (1.0 g, 5.68 mmol) in acetone (5 mL) was prepared in a 50-mL 2-necked round-bottomed flask fitted with a reflux condenser. Anhydrous potassium carbonate (1.57 g, 11.3 mmol) was added to the reaction mixture and the suspension turned to a yellow solution. Then 1-bromo-2-chloroethane (1.06 g, 0.56 mL, 7.38 mmol) was added by syringe and the reaction mixture was heated at reflux using a heated stir plate and oil bath. The reaction was monitored periodically by RP HPLC. After 5 hours the reaction appeared to be about 30% complete. Additional 1-bromo-2-chloroethane was added (2.84 mmol, 0.21 mL) and the reaction was refluxed overnight. HPLC analysis indicated the reaction was about 50% complete. Additional 1-bromo-2-chloroethane (2.84 mmol, 0.21 mL) and potassium carbonate (0.60 g, 4.37 mmol) were added and the reaction was refluxed for the rest of the day (about 7 h). The reaction was about 64% complete, and it was refluxed overnight. The next morning the reaction was found to be about 84% complete. Additional 1-bromo-2-chloroethane (2.84 mmol, 0.21 mL) and potassium carbonate (0.60 g, 4.37 mmol) were added and the reaction was refluxed for the rest of the day (about 7 h). At this point the reaction was about 92% complete. The reaction mixture was allowed to cool to room temperature and it was then filtered through glass fiber paper and rinsed with acetone. The filtrate was concentrated to give a yellow-brown solid. The crude solid (1.3 g) was purified on silica gel (100 g) using 4:1 heptane-ethyl acetate. Fractions containing product were pooled and concentrated to give 1.0 g (74%) of the desired product as an off-white solid. The structure was confirmed by 1H NMR analysis in DMSO-d6.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
0.21 mL
Type
reactant
Reaction Step Five
Quantity
0.6 g
Type
reactant
Reaction Step Five
Quantity
0.21 mL
Type
reactant
Reaction Step Six
Quantity
0.6 g
Type
reactant
Reaction Step Six
Yield
74%

Synthesis routes and methods II

Procedure details

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